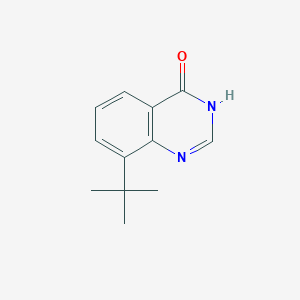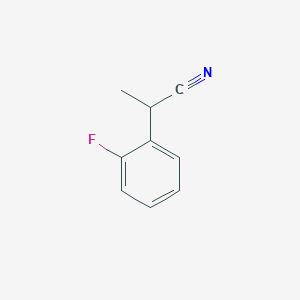
4-amino-2-methoxyphenyl acetate
Vue d'ensemble
Description
4-amino-2-methoxyphenyl acetate is an organic compound with the molecular formula C9H11NO3 It is a derivative of aniline, featuring both acetoxy and methoxy functional groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-methoxyphenyl acetate typically involves the acetylation of 3-methoxyaniline. One common method is to react 3-methoxyaniline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 4-amino-2-methoxyphenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 4-Hydroxy-3-methoxyaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Applications De Recherche Scientifique
4-amino-2-methoxyphenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and polymers due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-amino-2-methoxyphenyl acetate involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and form 3-methoxyaniline, which can then participate in further biochemical reactions. The methoxy group can also influence the compound’s reactivity and interactions with enzymes and other proteins.
Comparaison Avec Des Composés Similaires
4-Acetoxy-3-methoxystyrene: Similar in structure but with a vinyl group instead of an amino group.
3-Methoxyaniline: Lacks the acetoxy group, making it less reactive in certain chemical reactions.
4-Hydroxy-3-methoxyaniline: Similar but with a hydroxyl group instead of an acetoxy group.
Uniqueness: 4-amino-2-methoxyphenyl acetate is unique due to the presence of both acetoxy and methoxy groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.
Propriétés
Formule moléculaire |
C9H11NO3 |
|---|---|
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
(4-amino-2-methoxyphenyl) acetate |
InChI |
InChI=1S/C9H11NO3/c1-6(11)13-8-4-3-7(10)5-9(8)12-2/h3-5H,10H2,1-2H3 |
Clé InChI |
MPDOIIJUXYHTJH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1)N)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 2-[(4,5-dichloro-2-nitrophenyl)oxy]acetate](/img/structure/B8667207.png)


![4-Fluoro-N-(3-(furan-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B8667247.png)





